molecular formula C24H32N2O2 B4534197 N-benzyl-3-[1-(4-methoxybenzyl)-4-piperidinyl]-N-methylpropanamide

N-benzyl-3-[1-(4-methoxybenzyl)-4-piperidinyl]-N-methylpropanamide

Cat. No. B4534197
M. Wt: 380.5 g/mol
InChI Key: KNIRKEAHQOQDFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "N-benzyl-3-[1-(4-methoxybenzyl)-4-piperidinyl]-N-methylpropanamide" often involves multi-step organic reactions. For instance, the enantioselective synthesis of 2,3‐disubstituted piperidines from (S)‐Methylpyroglutamate shows the complexity of synthesizing piperidine derivatives, involving steps such as the addition of Grignard reagents and conversion processes to achieve the desired configuration and substitution pattern on the piperidine ring (Calvez, Chiaroni, & Langlois, 1998).

Molecular Structure Analysis

Theoretical and experimental methods are used to analyze the molecular structure of benzamide derivatives. A study employing X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide demonstrated the importance of these methods in understanding the geometric and electronic properties of such compounds, which are crucial for predicting their reactivity and interaction with biological targets (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives are significantly influenced by their structural features. Modifications on the amide bond or alkyl chain length, for instance, can affect their binding affinity to receptors, as seen in dopamine D(4) receptor ligands (Perrone et al., 2000). These modifications can lead to a decrease or increase in receptor affinity, showcasing the compound's potential for tailored biological activities.

Physical Properties Analysis

The physical properties of "N-benzyl-3-[1-(4-methoxybenzyl)-4-piperidinyl]-N-methylpropanamide" and related compounds, such as solubility, melting point, and crystal structure, can be determined through techniques like X-ray crystallography. For example, the crystal structure of N-p-Methylbenzyl benzamide was elucidated, showing intermolecular hydrogen bonds, which could suggest similar properties for related benzamide derivatives (Luo & Huang, 2004).

Chemical Properties Analysis

Benzamide derivatives exhibit a wide range of chemical properties based on their functional groups and molecular structure. For instance, modifications on the benzamide structure can influence their neuroleptic activity, as demonstrated in a study where certain benzamide derivatives showed significant activity compared to others (Sumio et al., 1981). These properties are crucial for the development of pharmaceutical agents, highlighting the importance of detailed chemical analysis.

properties

IUPAC Name

N-benzyl-3-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-25(18-21-6-4-3-5-7-21)24(27)13-10-20-14-16-26(17-15-20)19-22-8-11-23(28-2)12-9-22/h3-9,11-12,20H,10,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIRKEAHQOQDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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